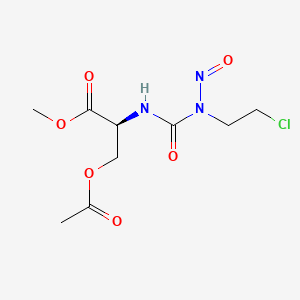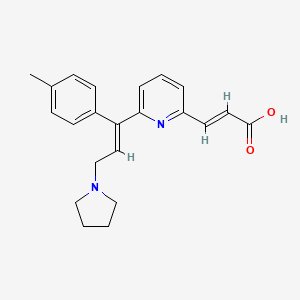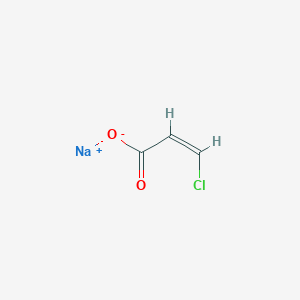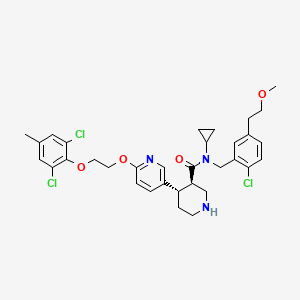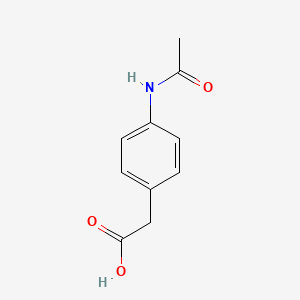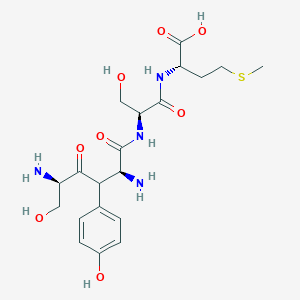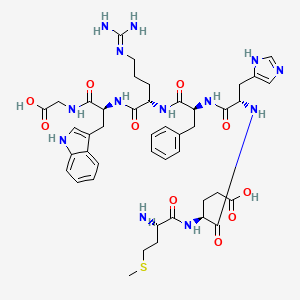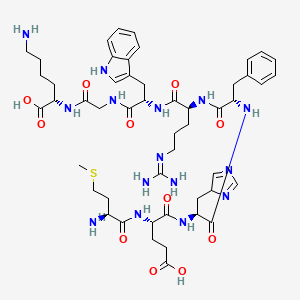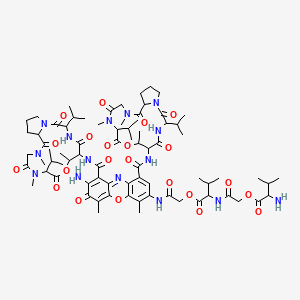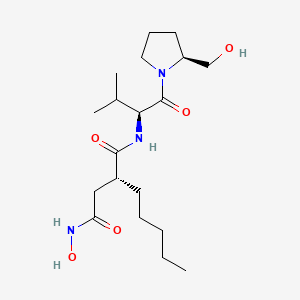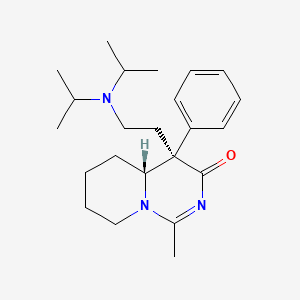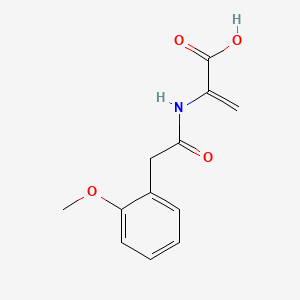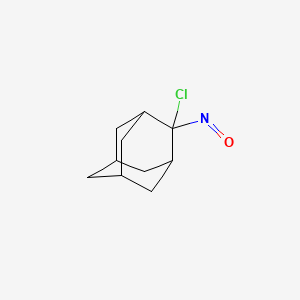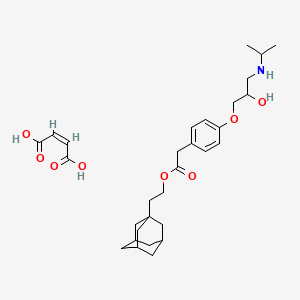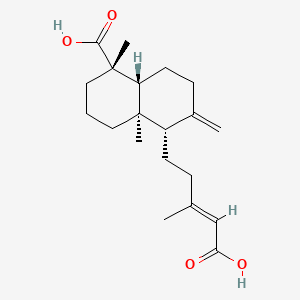
Agathic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agathic acid metabolite of isocupressic acid.
Applications De Recherche Scientifique
1. Chemistry and Derivatives
- Agathic acid has been studied in the context of its chemical properties, particularly in dehydrogenation processes. Carman and Craig (1971) examined the selenium dehydrogenation of agathic acid and its simple hydrogenation derivatives, contributing to a consistent scheme for understanding these chemical processes (Carman & Craig, 1971).
2. Medical and Biological Research
- In the field of veterinary medicine, Gardner, Panter, and Stegelmeier (2010) found that agathic acid, a major diterpene acid found in Utah juniper bark, acted as an abortifacient compound in cattle. This discovery is significant for understanding the impact of certain plant compounds on livestock health (Gardner, Panter, & Stegelmeier, 2010).
3. Synthetic Applications
- Xin et al. (2016) accomplished the first synthesis of ent-labdane diterpenoid agathic acid, with notable antibacterial activity. Their approach started from andrographolide and included a regioselective deoxygenation, highlighting agathic acid's potential in synthetic chemistry and pharmacology (Xin et al., 2016).
4. Environmental and Ecological Impacts
- Research by Welch et al. (2012) showed that agathic acid is a metabolite of isocupressic acid, the abortifacient compound in ponderosa pine needles. Their study on cattle metabolism revealed adaptations in cattle conditioned to pine needles, altering the metabolism of agathic acid by rumen microflora (Welch et al., 2012).
Propriétés
Numéro CAS |
640-28-8 |
|---|---|
Nom du produit |
Agathic acid |
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(1S,4aR,5S,8aR)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h12,15-16H,2,5-11H2,1,3-4H3,(H,21,22)(H,23,24)/b13-12+/t15-,16+,19+,20-/m0/s1 |
Clé InChI |
QYCOHMYDSOZCQD-ITMPRHFASA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C |
SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
SMILES canonique |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
agathic acid labda-8(17),13-diene-15,19-dioic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



